molecular formula C17H17N3O5S B2421556 N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-62-4

N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2421556
CAS RN: 898431-62-4
M. Wt: 375.4
InChI Key: IQPFKEADMYKSHR-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a thiazole ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Therapeutic Potentials

  • Novel Compound Synthesis : A study by Abu‐Hashem et al. (2020) describes the synthesis of novel compounds derived from visnaginone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, showcasing their anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity and inhibition, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Structural Modifications and Aggregation : Nagarajaiah and Begum (2014) explored how structural modifications impact the supramolecular aggregation of thiazolo[3,2-a]pyrimidines. Their study highlights the influence of substituents on the molecular conformation and intermolecular interaction patterns, offering insights into designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

  • Antimicrobial Activity : Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, demonstrating their antimicrobial activity. This study contributes to the ongoing search for new antimicrobial agents with potential applications in treating various bacterial and fungal infections (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential uses in medicine, and methods for its synthesis. Pyrimidine derivatives are a rich field of study due to their wide range of biological activities .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-24-11-4-3-10(9-12(11)25-2)5-6-18-14(21)13-15(22)19-17-20(16(13)23)7-8-26-17/h3-4,7-9,22H,5-6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPFKEADMYKSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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